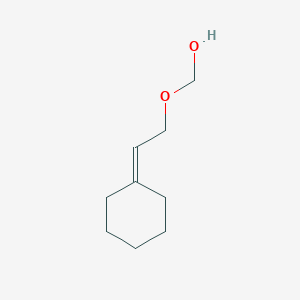

Methanol, cyclohexylideneethoxy-(9CI)

Description

Methanol, cyclohexylideneethoxy-(9CI) is a methanol derivative characterized by a cyclohexylideneethoxy substituent. The "(9CI)" designation refers to its classification in the 9th Collective Index of the Chemical Abstracts Service (CAS), a system used to categorize chemicals for regulatory and industrial purposes . This compound may serve as an intermediate in organic synthesis or possess niche applications in agrochemical formulations, though specific uses remain undocumented in accessible sources .

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-cyclohexylideneethoxymethanol |

InChI |

InChI=1S/C9H16O2/c10-8-11-7-6-9-4-2-1-3-5-9/h6,10H,1-5,7-8H2 |

InChI Key |

RYQJZSUZDQHDMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CCOCO)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, cyclohexylideneethoxy- (9CI) typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, Methanol, cyclohexylideneethoxy- (9CI) is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methanol, cyclohexylideneethoxy- (9CI) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable solvent like dichloromethane (CH2Cl2) or ethanol (C2H5OH)

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Cyclohexanol or cyclohexane.

Substitution: Various substituted cyclohexylideneethoxy derivatives

Scientific Research Applications

Methanol, cyclohexylideneethoxy- (9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: It is used in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methanol, cyclohexylideneethoxy- (9CI) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in scientific research .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Pathways: No peer-reviewed studies detail the synthesis of Methanol, cyclohexylideneethoxy-(9CI). Its lithium salt derivative (mentioned in ) suggests possible use in organometallic reactions .

- Toxicity and Safety: Limited data exist for this compound, whereas structurally similar 9CI-classified organophosphates (e.g., crufomate) exhibit neurotoxic effects, necessitating caution in handling .

- Potential Applications: Analogues like ethylene glycol monomethyl ether are solvents in coatings and electronics; the cyclohexylidene group in the target compound could confer rigidity for use in polymer crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.